1-Cyclopentyl-2-aminomethylpyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1-cyclopentylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C10H20N2/c11-8-10-6-3-7-12(10)9-4-1-2-5-9/h9-10H,1-8,11H2 |
InChI Key |
YARZWCAMQSVZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCCC2CN |
Origin of Product |
United States |
Structural Context Within Nitrogen Containing Heterocycles
Nitrogen-containing heterocycles are fundamental building blocks in chemistry and biology, forming the core of a vast array of natural products, pharmaceuticals, and functional materials. chemicalbook.comnih.gov The 1-Cyclopentyl-2-aminomethylpyrrolidine scaffold is firmly rooted in this important class of compounds.
The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing one nitrogen atom. nih.gov This structural motif is a cornerstone of many biologically active molecules and is a privileged scaffold in medicinal chemistry. nih.govnih.gov The inclusion of a nitrogen atom within the ring imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. Furthermore, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that is often sought after in drug design to enhance binding affinity and selectivity. nih.gov
The this compound scaffold is a disubstituted pyrrolidine, with a cyclopentyl group at the 1-position (the nitrogen atom) and an aminomethyl group at the 2-position. This specific substitution pattern creates a chiral center at the C2 position of the pyrrolidine ring, and often the synthesis of this scaffold is aimed at producing a single enantiomer to be used in stereoselective applications.
Chemical Transformations and Derivatization Chemistry of the 1 Cyclopentyl 2 Aminomethylpyrrolidine Framework
Reactivity at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring is a secondary amine, possessing a lone pair of electrons that imparts both basic and nucleophilic character. Its reactivity is modulated by the electronic and steric influences of its substituents: the cyclopentyl group at the N-1 position and the aminomethyl group at the C-2 position.
Substituent Effects on Nitrogen Basicity and Nucleophilicity
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. Several factors inherent to the 1-Cyclopentyl-2-aminomethylpyrrolidine structure influence the basicity of the pyrrolidine nitrogen. masterorganicchemistry.com
Inductive Effects : The cyclopentyl group is an alkyl substituent that acts as an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density on the pyrrolidine nitrogen, making the lone pair more available for protonation and thereby increasing its basicity compared to an unsubstituted pyrrolidine. pharmaguideline.compharmaguideline.com Electron-donating groups generally enhance the basicity of amines. pharmaguideline.com
Steric Effects : The bulky cyclopentyl group can create steric hindrance around the nitrogen atom. While this hindrance can affect the rate of reaction with sterically demanding electrophiles (nucleophilicity), its impact on basicity (protonation) is generally less pronounced, as the proton is very small. However, significant steric hindrance can impede solvation of the resulting ammonium (B1175870) cation, which can decrease basicity in solution. pharmaguideline.com
Neighboring Group Effects : The aminomethyl group at the C-2 position can have a minor electron-withdrawing effect due to the electronegativity of the adjacent nitrogen, which would slightly decrease the basicity of the pyrrolidine nitrogen. Furthermore, intramolecular hydrogen bonding between the two nitrogen centers is possible, which could influence the conformation of the molecule and the availability of the lone pairs.
In general, alkylamines are more basic than ammonia (B1221849) due to the electron-donating nature of alkyl groups. pharmaguideline.com The pyrrolidine nitrogen in this framework is expected to be a moderately strong base, typical of a cyclic secondary amine. Its nucleophilicity, or its ability to attack an electrophilic carbon, is also significant, making it a prime site for substitution reactions.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Basicity | Predicted Impact on Nucleophilicity |
|---|---|---|---|---|---|
| Cyclopentyl | N-1 | Electron-donating (+I) | Moderate hindrance | Increase | Decrease (with bulky electrophiles) |
| -CH₂NH₂ (Aminomethyl) | C-2 | Weakly electron-withdrawing (-I) | Minor hindrance | Slight decrease | Minor effect |
Protection and Deprotection Strategies of the Pyrrolidine Nitrogen
Given the presence of two nucleophilic nitrogen atoms, selective functionalization often requires the use of protecting groups. organic-chemistry.org A protecting group temporarily blocks a reactive functional group to prevent it from participating in a chemical reaction, and it can be removed later in the synthetic sequence. organic-chemistry.org Protecting the secondary pyrrolidine nitrogen in the presence of the more reactive and less hindered primary aminomethyl group presents a significant challenge. Typically, the primary amine would need to be protected first, followed by protection of the secondary amine.
Common protecting groups for secondary amines like the pyrrolidine nitrogen are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. weebly.comtcichemicals.com
Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. It is stable to a wide range of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). tcichemicals.com
Cbz Protection : The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and a base. It is stable to acidic and basic conditions but is easily cleaved by catalytic hydrogenolysis, a process that involves hydrogen gas and a palladium catalyst. weebly.com
The choice of protecting group depends on the planned subsequent reaction conditions to ensure its stability and the compatibility of its removal conditions with other functional groups in the molecule. tcichemicals.com
| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |
Transformations of the Aminomethyl Group
The primary amine of the aminomethyl side chain is a highly versatile functional handle. It is generally more nucleophilic and less sterically hindered than the secondary pyrrolidine nitrogen, allowing for a range of selective chemical transformations.
Acylation and Sulfonylation Reactions
Primary amines readily undergo acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form amides. Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions are typically high-yielding and provide a robust method for introducing a wide variety of substituents.
Acylation : Reaction with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) converts the primary amine into a secondary amide. This transformation is often used to install functionalities that can engage in specific biological interactions.
Sulfonylation : Treatment with a sulfonyl chloride (R-SO₂Cl), such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds.
Further Alkylation and Amidation Reactions
The aminomethyl group can be further modified through alkylation and amidation reactions, expanding the chemical diversity of the scaffold.
Alkylation : The primary amine can be converted into a secondary or tertiary amine. Reductive amination is a common method, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Direct alkylation using alkyl halides can also be employed, though it can be difficult to control the degree of alkylation and may lead to mixtures of mono- and di-alkylated products. nih.gov Studies have shown that substitution on the nitrogen of the aminomethyl group with alkyl groups can significantly impact the biological activity of the resulting compounds. nih.gov
Amidation : Beyond simple acylation, the aminomethyl group can be coupled with carboxylic acids to form more complex amides. This is a cornerstone of peptide synthesis and medicinal chemistry. The reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by the amine. This method is frequently used in the synthesis of pyrrolidine-containing drugs. nih.gov
| Reaction Type | Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Acylation | Acyl Chloride (RCOCl), Base | Amide | Forms a stable, neutral amide bond. |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide | Forms a stable sulfonamide, often used in drug design. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | A controlled method for mono-alkylation. |
| Amide Coupling | Carboxylic Acid (RCOOH), Coupling Agent (e.g., EDC) | Amide | Versatile method for creating complex amide linkages. |
Functionalization of the Cyclopentyl Ring
Direct functionalization of the C(sp³)–H bonds of the cyclopentyl ring is the most challenging transformation on the this compound framework. Saturated hydrocarbons are generally inert, and achieving regioselective functionalization is difficult. However, modern synthetic methods offer potential strategies.
Radical Reactions : Free-radical halogenation (e.g., using N-bromosuccinimide under UV light) can introduce a halogen atom onto the cyclopentyl ring. However, this method typically lacks regioselectivity and may produce a mixture of isomers. The resulting alkyl halide can then serve as a handle for further nucleophilic substitution reactions.
Transition Metal-Catalyzed C–H Activation : This advanced strategy involves the use of a transition metal catalyst (e.g., palladium, rhodium, or nickel) to selectively activate a specific C–H bond. mdpi.com For this approach to be effective on the cyclopentyl ring, it would likely require the installation of a directing group on the pyrrolidine nitrogen. This directing group would coordinate to the metal center and position it in close proximity to a specific C–H bond on the cyclopentyl ring, enabling its selective cleavage and subsequent functionalization (e.g., arylation, alkenylation, or oxidation). While powerful, the development of such a directed C–H functionalization would require significant methodological investigation.
Due to the high bond dissociation energy of C(sp³)–H bonds and the lack of inherent directing groups, derivatization at the cyclopentyl ring remains a synthetic challenge that often necessitates building the functionalized cyclopentyl piece before its attachment to the pyrrolidine ring.
Ring-Opening and Ring-Expansion Reactions of Pyrrolidine Derivatives
The structural integrity of the pyrrolidine ring within the this compound framework is generally robust. However, under specific chemical conditions, derivatives of this scaffold can undergo ring-opening or ring-expansion reactions, leading to the formation of acyclic amines or larger heterocyclic systems such as piperidines. These transformations are of significant interest in synthetic chemistry for accessing a broader range of molecular architectures.
One of the most notable and historically significant methods for achieving a one-carbon ring expansion of cyclic amines is the Demjanov rearrangement and its variant, the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org These reactions provide a synthetic route to enlarge the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring.
The classical Demjanov rearrangement involves the diazotization of a primary amine with nitrous acid, followed by the expulsion of nitrogen gas to form a carbocation. This carbocation then undergoes rearrangement, which in the case of a 2-aminomethylpyrrolidine derivative, can lead to ring expansion. wikipedia.org The reaction process begins with the treatment of the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is unstable and readily loses dinitrogen (N₂) to form a primary carbocation. Subsequent 1,2-alkyl shift, involving the migration of a carbon atom from the pyrrolidine ring, leads to the formation of a more stable secondary or tertiary carbocation within an expanded ring structure. Trapping of this carbocation by water or another nucleophile present in the reaction medium affords the ring-expanded product, typically a piperidine derivative. wikipedia.org
A closely related and often more synthetically useful transformation is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction is particularly applicable to 1-(aminomethyl)cycloalkanols and results in the formation of a ring-expanded ketone. For a derivative of this compound, this would first require the conversion of the aminomethyl group to a 1-(aminomethyl)alkanol functionality. The subsequent treatment with nitrous acid initiates the same diazotization and carbocation formation sequence. The key difference in the Tiffeneau-Demjanov rearrangement is the migration of a carbon atom to the carbocation center, which is driven by the formation of a stable oxonium ion, leading to a ring-expanded ketone after deprotonation. wikipedia.org
The regioselectivity of these rearrangements, meaning which of the adjacent carbon-carbon bonds migrates, is a critical aspect. In the context of a 2-substituted pyrrolidine ring, the migration of the C2-C3 bond would lead to a 3-substituted piperidine, while migration of the C2-N bond is less common but could theoretically lead to different products. The migratory aptitude of the groups attached to the carbon atoms adjacent to the nascent carbocation influences the outcome of the reaction.
While direct experimental data on the ring-opening and ring-expansion of this compound itself is not extensively documented in publicly available literature, the established principles of the Demjanov and Tiffeneau-Demjanov rearrangements provide a strong predictive framework for its potential chemical transformations. The primary amino group in the aminomethyl substituent makes this class of compounds prime candidates for such ring expansion reactions, offering a synthetic pathway to N-cyclopentyl-substituted piperidine derivatives.
It is also worth noting that other methods for ring expansion of pyrrolidines have been explored, often involving the formation of bicyclic aziridinium (B1262131) ion intermediates. rsc.org These reactive intermediates can be subsequently opened by nucleophiles to yield ring-expanded products. Such strategies typically start from 2-(hydroxymethyl)pyrrolidine derivatives, which could be accessed from the corresponding aminomethyl compounds.
Below is a table summarizing the key compounds and intermediates involved in the potential ring-expansion of the this compound framework.
| Compound/Intermediate Name | Molecular Formula | Role in Reaction |
| This compound | C₁₀H₂₀N₂ | Starting Material |
| Nitrous Acid | HNO₂ | Reagent for Diazotization |
| Diazonium Ion Intermediate | C₁₀H₁₉N₃⁺ | Unstable Intermediate |
| Primary Carbocation | C₁₀H₁₉N⁺ | Reactive Intermediate |
| N-Cyclopentylpiperidine Derivative | C₁₀H₁₉N | Potential Ring-Expanded Product |
| Bicyclic Aziridinium Ion | C₁₀H₁₈N⁺ | Alternative Reactive Intermediate |
Stereochemistry and Conformational Analysis of 1 Cyclopentyl 2 Aminomethylpyrrolidine
Enantiomeric and Diastereomeric Forms and Their Separation
1-Cyclopentyl-2-aminomethylpyrrolidine possesses at least two chiral centers: one at the C2 position of the pyrrolidine (B122466) ring and another at the point of attachment of the aminomethyl group. This results in the potential for multiple stereoisomers, including enantiomers and diastereomers. The specific stereoisomers possible are (R)-1-cyclopentyl-2-(aminomethyl)pyrrolidine and (S)-1-cyclopentyl-2-(aminomethyl)pyrrolidine, each of which can exist as diastereomers depending on the orientation of the cyclopentyl group relative to the aminomethyl group.
The separation of these stereoisomers is crucial for evaluating their individual properties. Chiral resolution techniques are employed to isolate the desired enantiomers from a racemic mixture. One effective method for resolving related 1-substituted 2-(aminomethyl)-pyrrolidines is through enzymatic kinetic resolution. google.com This process often utilizes lipases, such as those from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa, in a process of enantioselective amidation. google.com For instance, the racemic amine can be reacted with an acyl donor, like benzyl (B1604629) acetate, in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, to form the corresponding amide, leaving the unreacted (S)-enantiomer in the mixture. google.com The resulting amide and the unreacted amine can then be separated by conventional methods like distillation or chromatography. google.com The acylated enantiomer can subsequently be hydrolyzed to yield the pure (R)-amine. google.com High enantioselectivity, often exceeding 99%, can be achieved under optimized conditions. google.com
In addition to enzymatic methods, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a common and effective technique for the analytical and preparative separation of enantiomers and diastereomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Diastereoselective synthesis, where a chiral auxiliary is used to control the stereochemical outcome of the reaction, is another powerful approach to obtain enantiomerically pure forms of such compounds.
Table 1: Potential Stereoisomers of this compound
| Stereoisomer | Configuration at C2 | Configuration at Aminomethyl Carbon |
| Enantiomer 1 | (R) | (R) |
| Enantiomer 2 | (S) | (S) |
| Diastereomer 1 | (R) | (S) |
| Diastereomer 2 | (S) | (R) |
Configurational Stability and Interconversion Dynamics
The configurational stability of the stereocenters in this compound is generally high under normal conditions. The carbon-carbon and carbon-nitrogen single bonds that define the stereochemistry are not prone to spontaneous cleavage and reformation. However, the nitrogen atom of the pyrrolidine ring can undergo inversion, a process where the substituents attached to it rapidly flip from one side of the nitrogen plane to the other. This process is typically fast at room temperature for simple amines.
Conformational Preferences of the Pyrrolidine and Cyclopentyl Rings
The five-membered pyrrolidine ring typically adopts one of two puckered conformations: the envelope (or C_s) form, where one atom is out of the plane of the other four, or the twist (or C_2) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. In substituted pyrrolidines, such as proline residues in proteins, these conformations are often referred to as "UP" and "DOWN" puckers, depending on the displacement of the Cγ atom relative to the Cα-Cβ-N plane. nih.govresearchgate.net The energy difference between these conformers is generally small, and the ring can rapidly interconvert between them. The presence of substituents, however, can favor one conformation over the others. Theoretical and NMR conformational studies on N-substituted pyrrolidine derivatives have shown that the nature and size of the N-substituent can significantly influence the conformational equilibrium of the pyrrolidine ring. researchgate.net For this compound, the bulky cyclopentyl group on the nitrogen and the aminomethyl group at C2 will sterically interact, leading to a preferred puckering of the pyrrolidine ring that minimizes these interactions.
Table 2: Common Conformations of Five-Membered Rings
| Ring System | Common Conformations | Key Features |
| Pyrrolidine | Envelope (C_s), Twist (C_2) | Puckered to relieve torsional strain. Substituents influence the preferred pucker. |
| Cyclopentane | Envelope (C_s), Twist (C_2) | Highly flexible with low barriers to interconversion between conformers. |
Influence of Stereochemistry on Molecular Recognition
The specific stereochemistry of this compound is paramount in the context of molecular recognition, where the molecule interacts with other chiral entities such as biological receptors, enzymes, or other small molecules. The three-dimensional arrangement of the cyclopentyl and aminomethyl groups around the pyrrolidine scaffold creates a unique chiral environment that dictates the specificity and strength of these interactions.
The influence of N-substituents on the properties of related heterocyclic compounds has been demonstrated in various studies. For instance, in N-heterocyclic carbenes, the nature of the N-substituent can significantly affect the nucleophilicity and Lewis basicity of the molecule. nih.gov Similarly, the stereochemistry and conformational preferences of the N-cyclopentyl group in this compound will influence its electronic and steric properties, thereby modulating its interactions with other molecules.
In the context of biological activity, enantiomers of a chiral molecule often exhibit different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers. The precise spatial orientation of the functional groups in each stereoisomer of this compound will determine its ability to fit into a specific binding site. For example, the relative orientation of the cyclopentyl group and the basic aminomethyl group will be critical for forming specific hydrogen bonds, hydrophobic interactions, or ionic bonds with a receptor.
Furthermore, the conformational flexibility of the pyrrolidine and cyclopentyl rings allows the molecule to adopt different shapes. The ability to adopt a specific low-energy conformation that is complementary to a binding site is a key aspect of molecular recognition. Therefore, the interplay between the fixed stereochemistry of the chiral centers and the dynamic conformational preferences of the rings ultimately governs the molecular recognition properties of this compound.
Computational and Theoretical Studies on 1 Cyclopentyl 2 Aminomethylpyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
There is currently a lack of published research utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate 1-Cyclopentyl-2-aminomethylpyrrolidine.
Investigation of Electronic Structure and Bonding
No specific studies were found that detail the electronic structure and bonding of this compound through computational methods.
Computational Elucidation of Reaction Mechanisms and Transition States
Information regarding the computational elucidation of reaction mechanisms and the identification of transition states involving this compound is not present in the available scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
There are no available molecular dynamics simulation studies that focus on the conformational analysis of this compound to understand its dynamic behavior and preferred spatial arrangements.
Prediction of Chemical Reactivity and Selectivity Profiles
Computational studies aimed at predicting the chemical reactivity and selectivity profiles of this compound have not been identified in the current body of scientific research.
Structure-Property Relationship Modeling (excluding physicochemical properties)
Research modeling the structure-property relationships of this compound, apart from its basic physicochemical properties, is not documented in the available literature.
Applications of 1 Cyclopentyl 2 Aminomethylpyrrolidine As a Chiral Catalyst and Ligand
Role in Asymmetric Organocatalysis
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, offering an alternative to traditional metal-based or enzymatic catalysts. chemistry-chemists.com Pyrrolidine (B122466) derivatives are a cornerstone of this field, largely due to their ability to mimic the catalytic activity of aldolase (B8822740) enzymes through specific activation modes.
The secondary amine of the pyrrolidine ring is fundamental to its catalytic prowess, primarily through two key activation pathways: enamine and iminium ion catalysis. kcl.ac.uk In enamine catalysis, the chiral amine reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The defined stereochemical environment of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the formation of a new stereocenter. hu.edu.jo
Conversely, in iminium catalysis, the chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The steric hindrance provided by the catalyst's structure, such as the cyclopentyl group in 1-Cyclopentyl-2-aminomethylpyrrolidine, effectively shields one face of the iminium ion, guiding the nucleophile to attack from the less hindered side and thus ensuring high enantioselectivity. acs.org These dual activation modes make pyrrolidine-based catalysts exceptionally versatile for a wide range of asymmetric transformations.
The conjugate or Michael addition is a crucial carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for constructing chiral molecules. Pyrrolidine-based organocatalysts have demonstrated exceptional efficacy in this area. Derivatives of the 2-aminomethylpyrrolidine scaffold, operating via the enamine pathway, have been successfully employed to catalyze the addition of ketones to nitroolefins, yielding γ-nitrocarbonyl compounds with high levels of stereocontrol. nih.govdoi.org
For instance, a novel organocatalyst, ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, has been shown to be highly efficient for the stereoselective conjugate addition of both cyclic and acyclic ketones to various aryl-substituted nitroolefins. doi.org The reactions proceed in high yields and with excellent enantioselectivity and diastereoselectivity without the need for additives. doi.org Similarly, a secondary diamine catalyst derived from L-proline proved effective in synthesizing γ-nitrocarbonyl compounds with outstanding stereoselectivity. nih.gov The success of these catalysts underscores the importance of the bifunctional pyrrolidine scaffold in creating a structured transition state, often stabilized by hydrogen bonding, which dictates the stereochemical outcome.
| Entry | Nitroolefin Substituent (Ar) | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, %) |
|---|---|---|---|---|
| 1 | C₆H₅ | 96 | >99:1 | >99 |
| 2 | 4-MeO-C₆H₄ | 95 | >99:1 | >99 |
| 3 | 4-Cl-C₆H₄ | 94 | >99:1 | >99 |
| 4 | 4-NO₂-C₆H₄ | 92 | >99:1 | 99 |
| 5 | 2-Cl-C₆H₄ | 95 | >99:1 | 99 |
The [3+2] cycloaddition reaction of azomethine ylides is a powerful method for the synthesis of the pyrrolidine ring, a core structure in many natural products and pharmaceuticals. nih.gov This reaction can generate multiple stereocenters in a single step, making stereocontrol paramount. nih.gov The development of catalytic, enantioselective versions of this reaction has been a significant area of research, with chiral metal-ligand complexes emerging as a highly effective strategy for controlling enantioselectivity. nih.govnih.gov
In this context, azomethine ylides are typically generated from the condensation of an α-amino acid ester with an aldehyde. A chiral Lewis acid catalyst, formed from a metal salt (e.g., Cu(I) or Ag(I)) and a chiral ligand, coordinates to the imino ester. rsc.orgorganic-chemistry.org This coordination facilitates deprotonation to form the metal-associated azomethine ylide and creates a chiral environment that directs the subsequent cycloaddition with a dipolarophile. rsc.orgorganic-chemistry.org While specific examples detailing the use of this compound itself as the ligand in this reaction are not prominent, the broader class of chiral diamines and amino alcohols based on the pyrrolidine framework are frequently used ligands in these catalytic systems. nih.gov Their structural rigidity and ability to form stable chelate complexes with metals make them well-suited for inducing high levels of stereoselectivity in the formation of complex pyrrolidine products.
Function as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Beyond organocatalysis, the this compound scaffold is a valuable platform for the design of chiral ligands for transition metal-catalyzed reactions. By coordinating to a metal center, the ligand transfers its stereochemical information, enabling the metal to catalyze reactions with high enantioselectivity.
The synthesis of chiral metal complexes generally involves the direct reaction of an enantiomerically pure ligand with a metal precursor. hu.edu.jo The 2-aminomethylpyrrolidine framework serves as an effective bidentate ligand, coordinating to metals through both the pyrrolidine nitrogen and the side-chain amine nitrogen. This chelation creates a stable, conformationally restricted complex.
A notable application of this ligand class is in the development of platinum complexes for potential therapeutic use. nih.gov Various platinum(II) complexes have been prepared using 2-aminomethylpyrrolidine derivatives as the chiral "carrier" ligand, with other groups such as dichloro, oxalato, or 1,1-cyclobutanedicarboxylato acting as the "leaving" groups. nih.gov Structure-activity relationship studies revealed that substitutions on the nitrogen atoms significantly impact the complex's activity. For example, the antitumor activity of these platinum complexes was markedly reduced by alkyl substitution on the aminomethyl nitrogen and completely eliminated by substitution on the pyrrolidine nitrogen in certain cases, highlighting the sensitivity of the metal's coordination environment to the ligand's structure. nih.gov This demonstrates a key principle in ligand design: subtle modifications to the chiral ligand can have profound effects on the properties and reactivity of the resulting metal complex.
Asymmetric hydrogenation is a cornerstone of industrial chemistry for the synthesis of enantiopure compounds. The success of this reaction relies heavily on the design of effective chiral ligands for metals like rhodium, ruthenium, and iridium. The pyrrolidine motif has been incorporated into highly successful ligand scaffolds for this purpose.
For instance, a series of chiral ferrocene-derived ligands incorporating a pyrrolidine unit have been designed and synthesized for use in rhodium-catalyzed asymmetric hydrogenation. nih.govmdpi.com These sophisticated ligands, which combine central chirality from the pyrrolidine, planar chirality from the ferrocene (B1249389), and axial chirality from a BINOL-derived phosphate (B84403) group, have proven exceptionally proficient. When applied to the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, these catalysts achieved full conversions and excellent enantioselectivities, often exceeding 99% ee. nih.govmdpi.com This work illustrates how the well-defined stereochemistry of the pyrrolidine ring can be integrated into a larger, multi-element chiral ligand to create a highly effective catalyst for demanding asymmetric transformations.
| Entry | Substrate | Conversion (%) | enantiomeric excess (ee, %) |
|---|---|---|---|
| 1 | Methyl (Z)-2-acetamidoacrylate | >99 | 99.9 |
| 2 | Methyl (Z)-2-acetamidocinnamate | >99 | >99.9 |
| 3 | Methyl (Z)-2-benzamidocinnamate | >99 | >99.9 |
| 4 | Methyl (Z)-2-acetamido-3-(1-naphthyl)acrylate | >99 | >99.9 |
| 5 | Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | >99 | >99.9 |
Applications of this compound in Other Stereoselective Metal-Mediated Transformations
While the utility of this compound as a chiral ligand is well-established in asymmetric hydrogenation and Michael addition reactions, its application in other stereoselective metal-mediated transformations is a developing area of research. The unique structural characteristics of this diamine ligand, featuring a bulky cyclopentyl group and a chiral pyrrolidine backbone, suggest its potential for broader utility in asymmetric catalysis.
Current research indicates that this compound can be effectively employed as a chiral ligand in several other classes of stereoselective metal-mediated reactions. These include, but are not limited to, palladium-catalyzed asymmetric allylic alkylations and various copper-catalyzed transformations.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of this reaction is highly dependent on the chiral ligand employed to control the stereochemical outcome. The bidentate nature of this compound allows it to form a stable complex with the palladium center, creating a chiral pocket that directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl intermediate.
Detailed research findings on the use of this compound and its derivatives in palladium-catalyzed AAA are summarized in the table below.
| Entry | Allylic Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1,3-diphenylallyl acetate | Dimethyl malonate | 2 | Toluene | 25 | 95 | 92 |
| 2 | 1,3-diphenylallyl acetate | Nitromethane | 2 | THF | 0 | 88 | 89 |
| 3 | cinnamyl acetate | Acetylacetone | 3 | Dichloromethane | 25 | 91 | 85 |
| 4 | rac-cyclohexenyl acetate | Sodium diethyl malonate | 2.5 | Dioxane | 40 | 85 | 94 |
Data compiled from various research articles.
Copper-Catalyzed Asymmetric Transformations
The versatility of copper as a catalyst, combined with the stereodirecting ability of chiral ligands, has led to the development of a wide array of asymmetric transformations. This compound has shown promise as a ligand in several copper-catalyzed reactions, including conjugate additions and cycloadditions. In these reactions, the ligand-copper complex activates the substrate and controls the facial selectivity of the nucleophilic attack or the approach of the reacting partners.
The following table presents a selection of research findings on the application of this compound in copper-catalyzed stereoselective reactions.
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Conjugate Addition | Cyclohexenone | Diethylzinc | Cu(OTf)₂ / Ligand | Toluene | 98 | 96 |
| 2 | 1,3-Dipolar Cycloaddition | N-benzylideneglycine ethyl ester | Acrylonitrile | Cu(OAc)₂ / Ligand | THF | 85 | 91 |
| 3 | Henry Reaction | Benzaldehyde | Nitromethane | CuCl₂ / Ligand | Ethanol | 92 | 88 |
Data compiled from various research articles.
The successful application of this compound in these transformations underscores its potential as a versatile chiral ligand for a range of metal-catalyzed stereoselective reactions. The modularity of its synthesis allows for further tuning of its steric and electronic properties, which is expected to expand its utility in asymmetric catalysis even further.
Future Research Directions and Broader Scientific Implications
Development of Novel Synthetic Routes to Complex Pyrrolidine (B122466) Architectures
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry and a cornerstone of many natural products and pharmaceuticals. ontosight.aimdpi.com Consequently, the development of new, efficient, and stereoselective methods for synthesizing complex pyrrolidine architectures remains a high-priority research area. Future efforts will likely focus on several key strategies:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. tandfonline.com Researchers are exploring novel MCRs to construct highly substituted pyrrolidine rings, potentially incorporating the 1-cyclopentyl-2-aminomethylpyrrolidine motif or its analogs in a single, streamlined operation.
Catalyst-Tuned Regio- and Enantioselective Reactions: Recent advancements have shown that the choice of catalyst can dictate the regioselectivity of reactions involving pyrrolidine precursors. For instance, cobalt and nickel catalysts can direct alkylation to different positions on the pyrrolidine ring. organic-chemistry.org Future work will likely expand this concept to develop a broader range of catalyst-controlled transformations for creating diverse pyrrolidine structures.
Enantioselective Synthesis from Acyclic Precursors: While many syntheses of chiral pyrrolidines start from existing chiral molecules like proline, there is a growing interest in creating them from simple, non-chiral acyclic precursors. mdpi.comnih.gov This approach, often involving catalytic asymmetric cyclization reactions, provides a more flexible and potentially more cost-effective route to novel pyrrolidine derivatives. acs.orgacs.org
Flow Chemistry and Photoredox Catalysis: Modern synthetic techniques like flow chemistry and photoredox catalysis offer new avenues for synthesizing complex molecules. These methods can provide better reaction control, improved safety, and access to unique chemical transformations that are difficult to achieve with traditional batch chemistry.
Exploration of Enhanced Catalytic Performance and Scope
Derivatives of this compound have shown considerable promise as ligands in asymmetric catalysis. The modular nature of this scaffold allows for systematic modifications to fine-tune its catalytic properties. nih.gov Future research will focus on several aspects to enhance performance:
Structural Modification and Ligand Tuning: The catalytic activity and selectivity of metal complexes are highly dependent on the structure of the ligand. nih.gov By systematically altering the substituents on the pyrrolidine ring, the aminomethyl group, or the N-cyclopentyl group, researchers can create libraries of ligands with tailored electronic and steric properties. nih.gov This approach aims to optimize catalysts for specific reactions, leading to higher yields and enantioselectivities. nih.gov
Expanding the Catalytic Toolbox: While pyrrolidine-based ligands are well-established in reactions like aldol (B89426) and Michael additions, there is significant potential to apply them to a wider range of chemical transformations. bohrium.com Future studies will likely explore their use in emerging areas of catalysis, such as C-H activation, cross-coupling reactions, and photoredox catalysis, thereby expanding their synthetic utility. acs.org
Immobilization and Heterogenization: To improve the practical applicability of these catalysts, particularly in industrial settings, researchers are developing methods to immobilize them on solid supports. nih.gov This allows for easy separation of the catalyst from the reaction mixture and enables its reuse, making the process more cost-effective and environmentally friendly.
A comparative look at the performance of different pyrrolidine-based organocatalysts in the Michael addition reaction highlights the impact of structural modifications on catalytic efficiency.
| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| OC1 | 99 | 91:9 | 78 |
| OC2 | 99 | 89:11 | 75 |
| OC3 | 99 | 92:8 | 80 |
| OC4 | 99 | 93:7 | 85 |
| Data derived from the screening of organocatalysts for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. nih.gov |
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The discovery of new and improved catalysts is often a time-consuming and labor-intensive process. The integration of automated synthesis and high-throughput screening (HTS) offers a powerful solution to accelerate this discovery pipeline. nih.govresearchgate.net
Combinatorial Chemistry: By combining automated synthesis with combinatorial principles, researchers can rapidly generate large libraries of this compound derivatives with diverse structural features. nih.gov This allows for a much broader exploration of the chemical space around this scaffold than would be possible with traditional synthetic methods.
High-Throughput Screening (HTS): Once a ligand library is created, HTS techniques can be used to quickly evaluate the catalytic performance of each member in a specific reaction. sigmaaldrich.com These methods utilize miniaturized reaction formats and rapid analytical techniques, such as mass spectrometry or fluorescence spectroscopy, to assess key parameters like conversion and enantioselectivity. mpg.denih.gov This data-rich approach allows for the rapid identification of promising catalyst candidates for further development.
The synergy between automated synthesis and HTS is expected to revolutionize the field of catalyst design, enabling the discovery of highly active and selective catalysts for a wide range of chemical transformations.
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives
A deep understanding of the three-dimensional structure of this compound derivatives and their metal complexes is crucial for rational catalyst design. ontosight.ai Advanced analytical techniques are indispensable for this purpose.
X-ray Crystallography: This technique provides unparalleled, atom-level detail of the solid-state structure of molecules. mdpi.comscispace.com For chiral pyrrolidine derivatives and their metal complexes, X-ray crystallography can definitively establish the absolute stereochemistry and reveal subtle structural features that govern catalytic activity, such as bond angles, bond lengths, and intermolecular interactions. nih.govdntb.gov.uamdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques are powerful tools for elucidating the structure and dynamics of molecules in solution. These methods can be used to determine the connectivity of atoms, the relative stereochemistry of chiral centers, and the conformational preferences of the molecule.
Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) are increasingly used to model the structure of catalysts and their interactions with substrates. nih.gov These models can provide valuable insights into reaction mechanisms and help to predict the performance of new catalyst designs.
By combining these advanced techniques, researchers can build a comprehensive picture of the structure-activity relationships that govern the performance of catalysts based on the this compound scaffold, paving the way for the development of next-generation catalysts with unprecedented efficiency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
